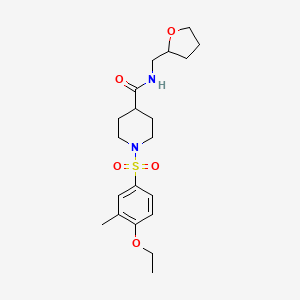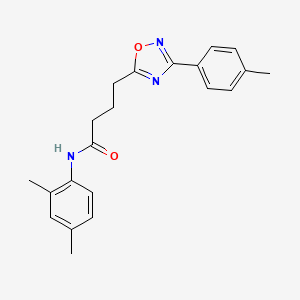
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been proposed that the compound may exhibit its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can modulate various biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as aldose reductase and α-glucosidase, which are involved in the pathogenesis of diabetes. Additionally, the compound has been shown to decrease the levels of inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its versatility. The compound can be used in various assays to study its different properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions that can be pursued in the study of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One area of research that can be explored is the development of more efficient synthesis methods for the compound. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and to identify its molecular targets. Another area of research that can be pursued is the development of derivatives of the compound with improved solubility and bioactivity. Finally, the potential use of the compound as a fluorescent probe for detecting metal ions in biological systems can also be further explored.
In conclusion, 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a versatile compound with potential applications in various fields. Its antitumor, anti-inflammatory, and anti-diabetic activities make it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 3-bromo-5-ethoxy-4-methoxybenzohydrazide with pyridine-3-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting product is then treated with sodium ethoxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and anti-diabetic activities. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-3-22-13-8-11(7-12(17)14(13)21-2)15-19-16(23-20-15)10-5-4-6-18-9-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYTVRSDAMDRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CN=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

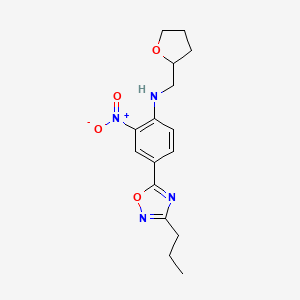
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7720845.png)
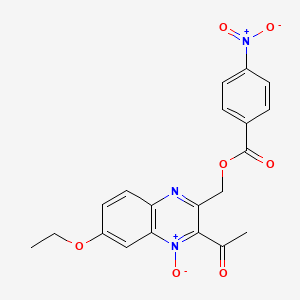
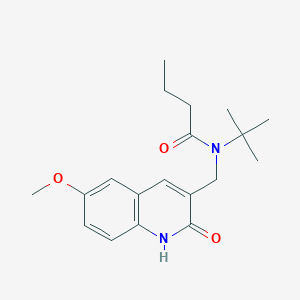
![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720879.png)
